2-(cyclopentylthio)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)acetamide

Description

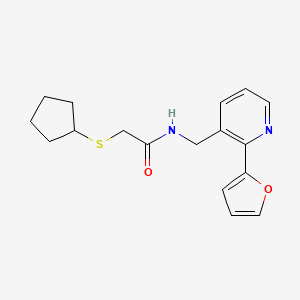

2-(Cyclopentylthio)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)acetamide is a synthetic small molecule characterized by a pyridine-furan hybrid scaffold, an acetamide backbone, and a cyclopentylthio substituent. Its structure features:

- Pyridine-furan moiety: The pyridine ring at position 3 is substituted with a furan-2-yl group, enabling π-π stacking and hydrogen-bonding interactions.

- Thioether linkage: The cyclopentylthio group introduces hydrophobicity and conformational flexibility.

- Acetamide backbone: The central acetamide linker facilitates hydrogen bonding with polar residues in target proteins.

This compound is hypothesized to exhibit bioactivity against viral proteases or kinases due to structural similarities to pyridine-based inhibitors documented in recent studies .

Properties

IUPAC Name |

2-cyclopentylsulfanyl-N-[[2-(furan-2-yl)pyridin-3-yl]methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O2S/c20-16(12-22-14-6-1-2-7-14)19-11-13-5-3-9-18-17(13)15-8-4-10-21-15/h3-5,8-10,14H,1-2,6-7,11-12H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTQZFOKFIPZAGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)SCC(=O)NCC2=C(N=CC=C2)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclopentylthio)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)acetamide typically involves multiple steps, including the formation of the cyclopentylthio group and the coupling of the furan and pyridine rings. Common synthetic routes may involve:

Formation of the cyclopentylthio group: This can be achieved through the reaction of cyclopentylthiol with an appropriate acylating agent.

Coupling of the furan and pyridine rings: This step often involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions, to form the desired biaryl structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(cyclopentylthio)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)acetamide can undergo various types of chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the positions adjacent to the heteroatoms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Reagents such as halogens (e.g., Br2, Cl2) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the pyridine ring may produce piperidine derivatives.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.

Medicine: Its unique structure could make it a candidate for the development of new pharmaceuticals.

Industry: The compound may be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(cyclopentylthio)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)acetamide would depend on its specific application. In a biological context, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from SARS-CoV-2 Main Protease Studies

Evidence from molecular dynamics simulations of SARS-CoV-2 main protease (M<sup>pro</sup>) inhibitors reveals key pyridine-acetamide derivatives with comparable binding mechanisms (Table 1).

Table 1: Structural and Binding Comparison of Selected Pyridine-Acetamide Derivatives

| Compound Name (PDB ID) | Substituents | Binding Affinity (kcal/mol) | Key Interactions with M<sup>pro</sup> |

|---|---|---|---|

| 2-(3-Chlorophenyl)-N-(4-methylpyridin-3-yl)acetamide (5RH2) | 3-chlorophenyl, 4-methylpyridine | > -22 | HIS163 (π-π), ASN142 (H-bond), GLN189 (H-bond) |

| 2-(5-Chlorothiophen-2-yl)-N-(pyridin-3-yl)acetamide (5RH1) | 5-chlorothiophene, pyridine | > -22 | GLY143 (H-bond), HIS164 (hydrophobic) |

| Target Compound | Cyclopentylthio, 2-(furan-2-yl)pyridin-3-ylmethyl | Not reported | Predicted: HIS163, ASN142, GLN189 (H-bonds) |

Key Observations :

Substituent Effects on Binding :

- Halogenated groups (e.g., 3-chlorophenyl in 5RH2) enhance hydrophobic interactions with M<sup>pro</sup> residues like HIS163 .

- Thiophene/chlorothiophene (e.g., 5RH1) improves π-stacking but may reduce solubility compared to furan in the target compound.

- The cyclopentylthio group in the target compound likely provides stronger van der Waals interactions than linear alkyl chains in analogues like 5RGW .

Hydrogen-Bonding Networks: All analogues share conserved H-bonds with ASN142 and GLN189 via the acetamide linker .

Binding Affinity Trends: Compounds with electron-withdrawing groups (e.g., -CN in 5RGX) show improved affinity (> -22 kcal/mol) over unsubstituted derivatives.

Comparison with Non-Protease-Targeting Analogues

A 2017 catalog of pyridine derivatives includes 2-chloro-N-(2-hydroxypyridin-3-yl)acetamide , which shares the acetamide-pyridine core but lacks the furan and cyclopentylthio groups . This compound’s hydroxyl group enables stronger H-bonding but reduces membrane permeability compared to the target compound’s hydrophobic substituents.

Research Implications and Limitations

- Strengths : The target compound’s hybrid furan-pyridine scaffold and cyclopentylthio group may offer dual advantages in target engagement and pharmacokinetics.

- Gaps : Direct binding data for the target compound are unavailable; predictions are based on structural extrapolation from analogues .

- Recommendations : Synthesis and crystallography studies are needed to validate interactions with viral proteases or kinases.

Biological Activity

2-(cyclopentylthio)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)acetamide is a compound of interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

The compound's IUPAC name is 2-cyclopentylsulfanyl-N-[1-(furan-3-yl)propan-2-yl]acetamide, with a molecular formula of C14H21NO2S. Its structure features a cyclopentylthio group and a furan-pyridine moiety, which may contribute to its biological interactions.

| Property | Value |

|---|---|

| Molecular Weight | 273.39 g/mol |

| CAS Number | 2034249-28-8 |

| Solubility | Not specified |

The mechanism of action for this compound involves its interaction with specific biological targets, such as enzymes and receptors. The cyclopentylthio group may enhance lipophilicity, allowing better membrane penetration, while the furan and pyridine rings could facilitate binding to target proteins.

Potential Targets

- Enzymatic Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic pathways.

- Receptor Modulation : It may influence neurotransmitter receptors or other signaling pathways, potentially affecting pain perception or inflammation.

Antinociceptive Effects

Research has indicated that compounds with similar structures exhibit antinociceptive (pain-relieving) properties. For instance, derivatives containing thioether functionalities have shown promise as TRPV1 antagonists, which are critical in pain signaling pathways .

Case Studies

- TRPV1 Antagonism : A study examining thio-pyridine derivatives demonstrated significant analgesic efficacy through TRPV1 inhibition. This suggests that this compound could share similar properties and be effective in pain management .

- Cerebrospinal Fluid Glycine Concentration : Another case study highlighted compounds that increased glycine levels in cerebrospinal fluid in rat models. This effect can have implications for neuroprotective strategies and may suggest a role for the compound in neurological disorders.

Pharmacokinetics

Understanding the pharmacokinetic profile is essential for evaluating the therapeutic potential of this compound. While specific data on absorption, distribution, metabolism, and excretion (ADME) for this compound is limited, similar compounds have shown favorable pharmacokinetic properties that warrant further investigation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.